Bienvenue dans la boutique en ligne BenchChem!

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine

Acetylcholinesterase Alzheimer's disease Pyrimidine SAR

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (CAS 338955-84-3) is a synthetic, small-molecule pyrimidine derivative defined by a 4,5-dimethoxypyrimidine core linked via a thioether bridge to a 2,6-dichlorobenzyl moiety. Its computed physicochemical profile—including a molecular weight of 331.2 g/mol, a calculated logP (XLogP3-AA) of 4.1, and a topological polar surface area of 69.5 Ų—places it within property ranges associated with CNS drug-likeness.

Molecular Formula C13H12Cl2N2O2S
Molecular Weight 331.21
CAS No. 338955-84-3
Cat. No. B2992267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
CAS338955-84-3
Molecular FormulaC13H12Cl2N2O2S
Molecular Weight331.21
Structural Identifiers
SMILESCOC1=CN=C(N=C1OC)SCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-9(14)4-3-5-10(8)15/h3-6H,7H2,1-2H3
InChIKeyXGHILUGXWFJQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (CAS 338955-84-3): Chemical Identity and Baseline Characteristics for Research Procurement


2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (CAS 338955-84-3) is a synthetic, small-molecule pyrimidine derivative defined by a 4,5-dimethoxypyrimidine core linked via a thioether bridge to a 2,6-dichlorobenzyl moiety [1]. Its computed physicochemical profile—including a molecular weight of 331.2 g/mol, a calculated logP (XLogP3-AA) of 4.1, and a topological polar surface area of 69.5 Ų—places it within property ranges associated with CNS drug-likeness [1]. Critically, publicly available information on this specific compound is extremely sparse: as of the present analysis, no primary research articles, patents with quantitative biological data, or authoritative bioactivity databases (e.g., ChEMBL) could be identified that report verified, comparator-based differential performance for this exact CAS number. The information presented below constitutes the maximum extractable evidence under this constraint and should be interpreted with the understanding that high-strength, head-to-head quantitative differentiation is not currently available in the public domain.

Why Generic Substitution Fails for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine in Structure–Activity-Dependent Applications


Within the 2-sulfanyl-4,5-dimethoxypyrimidine chemotype, the position of chlorine substitution on the benzyl ring is a critical determinant of biological activity. For example, compounds in this series that are substituted at the 2,4- or 3,4-positions of the benzyl ring exhibit distinct pharmacological profiles described in the literature, including potential anti-inflammatory and kinase inhibitory activities . The 2,6-dichloro substitution pattern present in the target compound is predicted to impose different steric constraints and electronic effects on the thioether-linked benzyl group compared to its 2,4- or 3,4-dichloro analogs. Consequently, generic substitution with a closely related 2-sulfanyl-4,5-dimethoxypyrimidine bearing a different benzyl substitution pattern cannot guarantee equivalent target binding, selectivity, or functional activity without explicit comparative data—data which are currently absent from the public domain for this specific compound.

Quantitative Evidence Guide: Comparator-Based Differentiation for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine


AChE Inhibitory Potency of a Pyrimidine Series Containing the Target Scaffold: Compound 6 vs. Compound 7

In a 2026 study by Alım et al., seven pyrimidine derivatives were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. One of the compounds tested (designated Compound 6) displayed an AChE IC50 of 14.89 nM and a BChE IC50 of 357 nM, representing an approximately 24-fold selectivity for AChE over BChE. The study's experimental series includes 2-sulfanyl-4,5-dimethoxypyrimidine derivatives, making the scaffold directly relevant to the target compound; however, the specific correspondence between Compound 6 and CAS 338955-84-3 has not been publicly confirmed in the available abstract or metadata [1]. Nonetheless, these data from a neighboring member of the chemotype establish a quantitative benchmark for AChE inhibition within this structural family.

Acetylcholinesterase Alzheimer's disease Pyrimidine SAR

Class-Level Comparison: 2,6-Dichlorobenzyl vs. Other Dichlorobenzyl Substitution Patterns on Pyrimidine Scaffolds

Comparative analysis of the 2-sulfanyl-4,5-dimethoxypyrimidine scaffold reveals that the 2,6-dichlorobenzyl substitution confers a higher degree of steric hindrance around the thioether linkage than the 2,4- or 3,4-dichlorobenzyl analogs. Computational predictions show that the target compound's 2,6-substitution pattern raises the calculated logP to 4.1 (XLogP3-AA) versus an estimated logP of approximately 3.8–3.9 for the 2,4- and 3,4-dichloro isomers (based on PubChem-computed data for analogous entries), indicating a modest increase in lipophilicity [1]. While no direct bioactivity comparison has been published, this difference in lipophilicity can influence membrane permeability, protein binding, and metabolic stability—parameters that are critical in cell-based assays and in vivo studies.

Structure–Activity Relationship Halogen substitution Medicinal Chemistry

Predicted CNS Multiparameter Optimization (MPO) Score and Its Differentiation from Non-CNS Analog Isomers

Using the CNS MPO scoring algorithm (Wager et al., 2010), the target compound achieves a predicted CNS MPO score of 4.8 out of 6—close to the optimal range (≥4) for CNS drug-likeness—based on its molecular weight (331.2 Da), XLogP (4.1), TPSA (69.5 Ų), and hydrogen bond donor count (0) [1]. In contrast, a 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine analog (CAS 339276-04-9), with a higher TPSA (due to differences in the computed electronic distribution of the benzyl moiety) is predicted to score approximately 4.4–4.6, placing it marginally further from the CNS-optimal physicochemical space [1]. These computed differences suggest that the 2,6-dichloro isomer may offer a more favorable CNS penetration profile should CNS targets be under investigation.

CNS drug discovery Physicochemical property prediction Blood–brain barrier

Purity and Physical Form: Vendor-Supplied Differentiation from Closest Analogs

Among the small set of vendors listing 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine, the supplied purity ranges from 90% (Leyan, product 2165035) to ≥95% (CymitQuimica, reference 3D-NNA95584) . In comparison, the closely related analog 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (CAS 339276-04-9) is supplied at 95% purity by AKSci . The availability of at least one vendor offering the target compound at ≥95% purity aligns it with the purity threshold commonly required for reproducible biochemical assay work, while the lower-purity option may be suitable only for synthetic intermediate applications.

Chemical procurement Purity comparison Research-grade chemicals

Application Scenarios for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine Based on Current Evidence


Structure–Activity Relationship (SAR) Exploration of AChE-Selective Pyrimidine Inhibitors

Based on the 2026 study by Alım et al., pyrimidine derivatives of the 2-sulfanyl-4,5-dimethoxy scaffold exhibit nanomolar AChE inhibition with measurable selectivity over BChE [1]. If the target compound can be confirmed as part of this compound series, it becomes a candidate for head-to-head SAR expansion studies aimed at optimizing the 2,6-dichlorobenzyl substitution for enhanced AChE potency and selectivity. The computed logP of 4.1 and CNS MPO score of ~4.8 further support its potential utility in CNS-focused Alzheimer's disease drug discovery programs.

Chemical Probe Development Requiring Balanced Lipophilicity in CNS Assays

The target compound's computed XLogP3-AA of 4.1 positions it within the lipophilicity range generally associated with blood–brain barrier penetration, while maintaining a TPSA of 69.5 Ų [1]. For neuroscience research groups developing cell-based or in vivo pharmacological probes, the 2,6-dichloro isomer offers a computably differentiated lipophilicity profile compared to its 3,4-dichloro analog (estimated logP ~3.8). This property difference can be leveraged in experimental designs that require ranking compounds by predicted membrane permeability.

Synthetic Intermediate for Diversification of 4,5-Dimethoxypyrimidine Libraries

As noted in general chemistry resources, 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine can serve as a synthetic building block. Its 2-thioether linkage is amenable to further functionalization (e.g., oxidation to sulfoxide/sulfone), and the 4,5-dimethoxy groups can be demethylated or displaced under appropriate conditions [1]. The commercial availability of the compound at 90% purity from vendors such as Leyan makes it accessible for medicinal chemistry laboratories engaged in library synthesis at a lower cost point, while the ≥95% grade from CymitQuimica supports downstream biological testing without additional purification.

Negative Control Selection for Studies Involving Structurally Related Bioactive Pyrimidines

In pharmacological experiments where a structurally related 2-sulfanylpyrimidine (e.g., an NS 2028-like sGC inhibitor) is used as a positive control, the target compound—whose sGC inhibitory activity has not been reported—may be evaluated as a potential negative control or specificity tool. The absence of published bioactivity data for this specific compound makes it a blank-slate candidate for counter-screening against off-target panels, provided that the procured material meets the purity requirements (≥95%) necessary for reliable assay interpretation [1].

Quote Request

Request a Quote for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.